4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid
Description
4-[[3-(Benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid is a quinoxaline-derived compound featuring a benzenesulfonamide substituent at the 3-position of the quinoxaline core and a benzoic acid moiety at the 2-amino position. The benzoic acid group enhances solubility in aqueous environments, while the sulfonamide and quinoxaline moieties contribute to hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-21(27)14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-30(28,29)16-6-2-1-3-7-16/h1-13H,(H,22,23)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNLKDXFQJQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline coreThe final step involves the coupling of the quinoxaline derivative with 4-aminobenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Reactivity and Mechanisms
The compound’s reactivity is governed by its functional groups and substituents:
Functional Group Reactivity
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Sulfonamide group : Undergoes nucleophilic substitution (e.g., alkylation, acylation) due to electron-withdrawing effects stabilizing intermediates .
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Quinoxaline ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation), influenced by electron-withdrawing substituents .
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Amino group : Acts as a nucleophile in reactions like acylation or alkylation, often requiring activation.
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Carboxylic acid : Participates in acid-base reactions (e.g., esterification, amidation) and decarboxylation under thermal conditions.
Characterization Techniques
Structural and functional group confirmation is achieved via:
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NMR spectroscopy : Elucidates molecular connectivity, including aromatic protons and functional group interactions.
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Mass spectrometry : Verifies molecular weight and fragmentation patterns.
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IR spectroscopy : Identifies sulfonamide (S=O stretches) and carboxylic acid (C=O stretches).
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Thermal analysis : Assesses stability (melting points, decomposition temperatures).
| Technique | Purpose | Key Findings | References |
|---|---|---|---|
| NMR | Structural elucidation | Connectivity of quinoxaline/sulfonamide | |
| Mass spectrometry | Molecular weight confirmation | Molecular formula verification | |
| IR | Functional group identification | Presence of S=O and C=O bonds | |
| Thermal analysis | Stability assessment | Melting/decomposition temperatures |
Biological Activity
The compound’s quinoxaline core and sulfonamide group confer potential anticancer properties:
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In vitro anticancer activity : Related quinoxaline derivatives exhibit IC₅₀ values in the micromolar range against colon (HCT-116), liver (Hep G2), and breast (MCF-7) cancer cell lines .
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Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., chloro) enhance activity, while electron-donating groups reduce it .
| Application | Key Findings | References |
|---|---|---|
| Anticancer | IC₅₀ values against HCT-116, Hep G2, MCF-7 | |
| SAR studies | Chloro substituents improve activity |
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic acid. The compound has shown promise as an inhibitor of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that this compound effectively induces apoptosis in breast cancer cells, suggesting its potential use in targeted cancer therapies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation, such as rheumatoid arthritis. In animal models, treatment with this compound resulted in reduced inflammatory markers and improved clinical outcomes .
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on certain proteases linked to cancer progression and metastasis. Such enzyme inhibition could lead to novel therapeutic strategies targeting enzyme-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzenesulfonamido group can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonamide Substituents :
- The target compound employs a benzenesulfonamide group, which balances lipophilicity (XLogP3 ~3.8) and hydrogen-bonding capacity.
- Replacing benzene with thiophene (as in ) slightly reduces molecular weight (426.5 vs. 428.44) and XLogP3 (3.5 vs. ~3.8), likely due to thiophene’s smaller size and polarizable sulfur atom.
- The 4-fluorophenyl variant in increases lipophilicity (XLogP3 ~5.2) due to fluorine’s electron-withdrawing effect and esterification of the benzoic acid.
Esterification (e.g., butyl ester in ) sacrifices solubility for improved membrane permeability, a common strategy in prodrug design.
Structural Complexity :
- The pyridinyl-phenylsulfonamide derivative exhibits the highest molecular weight (497.53 g/mol) and complexity, which may influence pharmacokinetic properties like metabolic stability.
Biological Activity
4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C21H16N4O5S
- CAS Number : 293324-41-1
This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. It is believed to function as an inhibitor of certain enzymes and receptors that play critical roles in cellular processes.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. A study conducted on cultured cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Properties
In vitro studies have also revealed antimicrobial activity against a range of pathogens. The compound exhibited bacteriostatic effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
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Antitumor Efficacy in Animal Models
- A recent study evaluated the antitumor efficacy of the compound in xenograft models of human cancer. Results showed a marked reduction in tumor size compared to control groups, with minimal side effects observed.
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Safety Profile Assessment
- A safety assessment was conducted to evaluate the toxicity of the compound in rodent models. The results indicated no significant acute toxicity, supporting its potential for further development as a therapeutic agent.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid, and how can purity (>95%) be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonylation of quinoxaline derivatives followed by coupling with benzoic acid analogs. Key steps include:
- Sulfonamide Formation : Reacting 3-aminoquinoxaline with benzenesulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
- Amine Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamidoquinoxaline intermediate to 4-aminobenzoic acid .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via LC-MS and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the presence of sulfonamide (–SO₂–NH–), quinoxaline aromatic protons, and benzoic acid carboxylic proton .
- FT-IR : Validate sulfonamide (1320–1160 cm⁻¹ S=O stretching) and carboxylic acid (2500–3300 cm⁻¹ O–H) functional groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
Q. How does the solubility profile of this compound influence its experimental applications?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and sulfonamide groups. Solubility can be enhanced via:
- pH Adjustment : Dissolve in alkaline buffers (pH >8) to deprotonate the carboxylic acid group .
- Co-solvents : Use DMSO or DMF (≤10% v/v) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energy barriers for intermediates and identify optimal catalysts .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict yields for new derivatives. Tools like ICReDD’s reaction database can streamline this .
- Validation : Cross-check computational predictions with small-scale (mg) experimental trials under inert atmospheres .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across a wide concentration range (nM–μM) to distinguish specific inhibition from nonspecific cytotoxicity .
- Off-Target Screening : Use kinase profiling panels or thermal shift assays to identify unintended targets .
- Structural Modifications : Introduce substituents (e.g., methyl groups on the quinoxaline ring) to enhance selectivity. Compare SAR trends with analogous sulfonamide derivatives .
Q. How can the compound’s stability under varying storage conditions impact reproducibility in long-term studies?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the sulfonamide bond is a common degradation pathway .
- Storage Recommendations : Lyophilize and store at –20°C under argon. Avoid repeated freeze-thaw cycles .
Q. What in vivo models are suitable for evaluating pharmacokinetics, given the compound’s bioavailability challenges?
- Methodological Answer :
- Rodent Models : Administer via intravenous (IV) bolus to measure plasma half-life. Use LC-MS/MS for quantification .
- Prodrug Approach : Synthesize ester prodrugs (e.g., methyl ester) to improve intestinal absorption. Hydrolyze back to the active form in serum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
